

# An In-depth Technical Guide to the Chemical Properties of Ethyl 3-Hydroxycyclobutanecarboxylate

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## Compound of Interest

**Compound Name:** *Ethyl 3-hydroxycyclobutanecarboxylate*

**Cat. No.:** B061427

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## Abstract

**Ethyl 3-hydroxycyclobutanecarboxylate** is a functionalized cyclobutane derivative with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its physical characteristics, reactivity, and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key chemical transformations and workflows to facilitate a deeper understanding of this compound for research and development purposes.

## Chemical and Physical Properties

**Ethyl 3-hydroxycyclobutanecarboxylate**, with the CAS number 17205-02-6, is an organic compound featuring a four-membered cyclobutane ring substituted with both a hydroxyl and an ethyl carboxylate group.<sup>[1]</sup> This structure imparts a combination of functionalities that make it a potentially valuable building block in the synthesis of more complex molecules. It is typically described as a colorless to pale yellow liquid and is expected to have moderate solubility in polar organic solvents.<sup>[1]</sup>

## Physicochemical Data

A summary of the available quantitative data for **ethyl 3-hydroxycyclobutanecarboxylate** is presented in Table 1. It is important to note that experimentally determined physical constants such as density and refractive index are not widely reported in the literature; therefore, some values are based on computational predictions.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	144.17 g/mol	<a href="#">[1]</a>
CAS Number	17205-02-6	<a href="#">[1]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Boiling Point	209 °C	Commercial Supplier Data
Topological Polar Surface Area (TPSA)	46.53 Å <sup>2</sup>	Computational
logP (octanol-water partition coefficient)	0.35	Computational

Note: The boiling point is taken from a commercial supplier and may not represent a value determined under standard conditions. Other physical constants like density and refractive index require experimental determination for accurate reporting.

## Spectroscopic Data Analysis

Experimental spectroscopic data for **ethyl 3-hydroxycyclobutanecarboxylate** is not readily available in peer-reviewed literature. However, based on its chemical structure, the expected spectral features can be predicted.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the cyclobutane ring. The ethoxy group should present as a triplet (for the methyl protons) and a quartet (for the methylene protons). The protons on the cyclobutane ring

would likely appear as a complex multiplet pattern due to cis/trans isomerism and complex spin-spin coupling. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely be a multiplet, and its chemical shift would be sensitive to the solvent and concentration.

## **<sup>13</sup>C NMR Spectroscopy (Predicted)**

The carbon NMR spectrum is predicted to show seven unique carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The carbons of the ethyl group and the four distinct carbons of the cyclobutane ring will have characteristic chemical shifts. The carbon attached to the hydroxyl group will be in the typical range for a secondary alcohol.

## **Infrared (IR) Spectroscopy (Predicted)**

The IR spectrum of **ethyl 3-hydroxycyclobutanecarboxylate** is expected to exhibit a strong, broad absorption band in the region of 3500-3200  $\text{cm}^{-1}$  corresponding to the O-H stretching vibration of the hydroxyl group. A sharp, strong absorption around 1730  $\text{cm}^{-1}$  would be indicative of the C=O stretching of the ester functional group. The C-O stretching vibrations of the ester and alcohol would appear in the fingerprint region (1300-1000  $\text{cm}^{-1}$ ).

## **Mass Spectrometry (MS) (Predicted)**

In a mass spectrum, the molecular ion peak  $[\text{M}]^+$  would be expected at  $\text{m/z} = 144$ . Fragmentation patterns would likely involve the loss of the ethoxy group ( $-\text{OCH}_2\text{CH}_3$ ), water from the hydroxyl group, and cleavage of the cyclobutane ring.

## **Reactivity and Stability**

The reactivity of **ethyl 3-hydroxycyclobutanecarboxylate** is dictated by its three main functional components: the secondary alcohol, the ethyl ester, and the strained cyclobutane ring.

- **Alcohol Group:** The hydroxyl group can undergo typical reactions of secondary alcohols, such as oxidation to a ketone, esterification, and etherification.
- **Ester Group:** The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-hydroxycyclobutanecarboxylic acid. It can also undergo transesterification or be reduced to the corresponding alcohol.

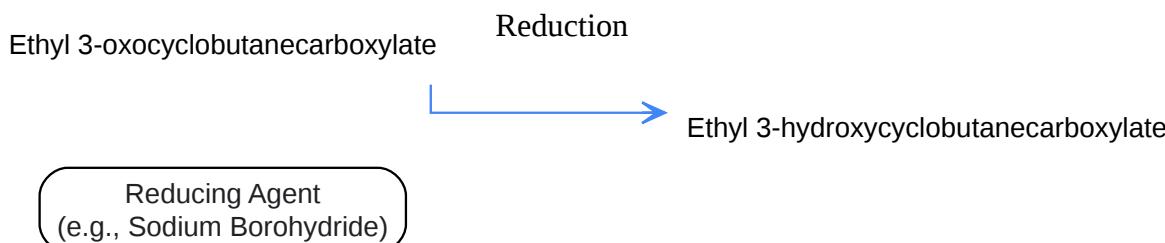
- Cyclobutane Ring: The strained four-membered ring can be susceptible to ring-opening reactions under certain conditions, such as with strong acids or upon hydrogenation, although it is generally more stable than a cyclopropane ring.

## Experimental Protocols

### Synthesis of Ethyl 3-Hydroxycyclobutanecarboxylate

A detailed experimental protocol for the synthesis of **ethyl 3-hydroxycyclobutanecarboxylate** is not explicitly available in the reviewed literature. However, a procedure can be adapted from the synthesis of the analogous methyl *cis*-3-hydroxycyclobutanecarboxylate.<sup>[2]</sup> This adapted protocol involves the reduction of a ketoester precursor.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **ethyl 3-hydroxycyclobutanecarboxylate**.

Materials:

- Ethyl 3-oxocyclobutanecarboxylate
- Sodium borohydride (or other suitable reducing agent)
- Methanol (or other suitable solvent)
- Deionized water
- Diethyl ether (or other suitable extraction solvent)

- Anhydrous magnesium sulfate
- Hydrochloric acid (dilute solution)

**Procedure:**

- Dissolve ethyl 3-oxocyclobutanecarboxylate in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
- Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the starting material is consumed, carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution until the pH is neutral.
- Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **ethyl 3-hydroxycyclobutanecarboxylate**.

## General Workflow for Synthesis and Characterization

A logical workflow for the synthesis and subsequent characterization of a compound like **ethyl 3-hydroxycyclobutanecarboxylate** is essential for ensuring the identity and purity of the final product.

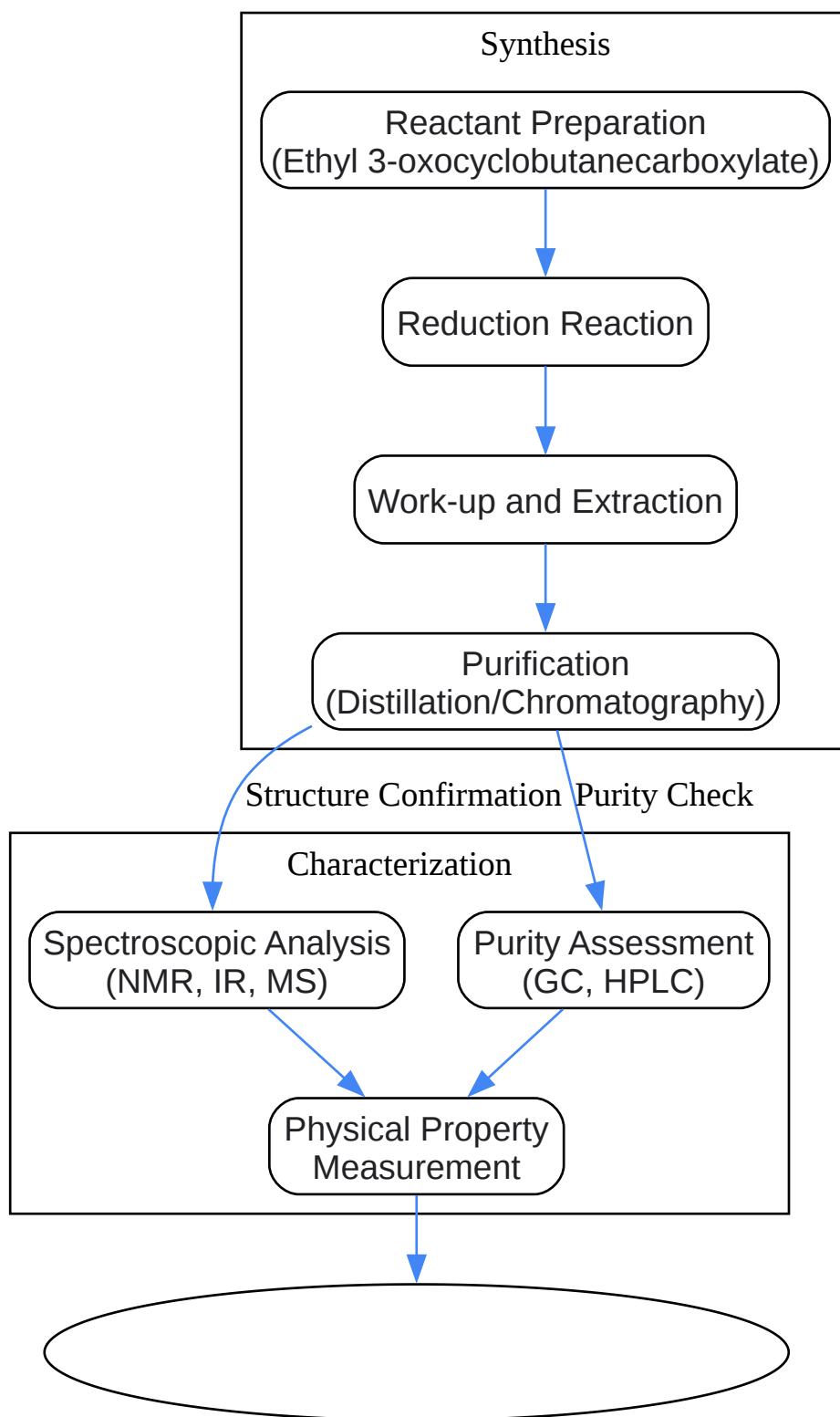
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Figure 2: A logical workflow for the synthesis and characterization of **ethyl 3-hydroxycyclobutanecarboxylate**.

## Safety Information

While a comprehensive toxicological profile is not available, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information for **ethyl 3-hydroxycyclobutanecarboxylate**.

- Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

## Conclusion

**Ethyl 3-hydroxycyclobutanecarboxylate** is a molecule with interesting structural features that suggest its utility as a synthetic intermediate. This guide has summarized the currently available chemical and physical properties, while also highlighting the significant gaps in the experimental data, particularly in the realm of spectroscopy and physical constants. The provided adapted synthesis protocol and logical workflow offer a starting point for researchers interested in preparing and studying this compound. Further experimental investigation is necessary to fully elucidate its chemical properties and explore its potential applications in drug discovery and materials science.

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## References

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